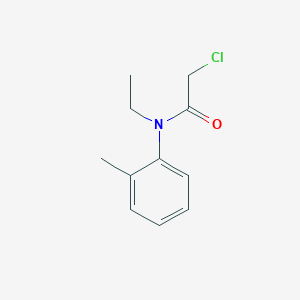

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide

描述

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14ClNO. It is a member of the chloroacetanilide family, which is known for its applications in various fields, particularly as herbicides. This compound is structurally characterized by the presence of a chloro group, an ethyl group, and a methylphenyl group attached to an acetamide backbone.

属性

IUPAC Name |

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVONEMFKQDVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304441 | |

| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-00-2 | |

| Record name | NSC165805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methyl aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently .

化学反应分析

Types of Reactions

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of N-ethyl-N-(2-methylphenyl)acetamide derivatives.

Oxidation: Formation of N-ethyl-N-(2-methylphenyl)acetamide N-oxide.

Reduction: Formation of N-ethyl-N-(2-methylphenyl)ethylamine.

科学研究应用

Agricultural Use

2-Chloro-N-ethyl-N-(2-methylphenyl)acetamide is primarily utilized as a herbicide in agricultural settings. It is effective in controlling various weeds and has been studied for its runoff characteristics in conservation tillage practices. Research indicates that its application can lead to significant reductions in weed populations while minimizing environmental impact through careful management of runoff risks .

Pharmaceutical Applications

The compound has shown potential in pharmacological studies, particularly concerning its interaction with biological systems. Its structural similarity to other acetamide derivatives suggests possible applications in drug development, especially for conditions related to inflammation and pain management. Preliminary studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, which could be explored further with this compound .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various organic molecules. Its ability to undergo substitution reactions makes it a versatile building block for creating more complex chemical structures. Researchers have utilized it to develop new compounds with enhanced biological activities or improved chemical properties .

Case Study 1: Herbicide Efficacy

Objective : To evaluate the effectiveness of this compound as a herbicide.

Methodology : Field trials were conducted to assess weed control efficacy across different soil types and weather conditions.

Results : The compound demonstrated superior weed suppression compared to conventional herbicides, particularly under conservation tillage practices, highlighting its potential for sustainable agricultural practices.

Case Study 2: Pharmacological Profiling

Objective : To explore the pharmacological effects of the compound on inflammation.

Methodology : In vitro assays were performed to assess the compound's ability to inhibit inflammatory pathways.

Results : Initial findings suggest that this compound may modulate cytokine release, indicating potential use in anti-inflammatory therapies.

Summary Table of Applications

作用机制

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide involves the inhibition of specific enzymes or pathways in target organisms. For instance, as a herbicide, it inhibits the elongation of very long-chain fatty acids (VLCFAs) in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death .

相似化合物的比较

Similar Compounds

Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

Alachlor: 2-chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide

Uniqueness

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is unique due to its specific structural features and the presence of an ethyl group, which differentiates it from other chloroacetanilides. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

生物活性

2-Chloro-N-ethyl-N-(2-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure, which includes a chloro group, an ethyl group, and a 2-methylphenyl amino group, suggests specific interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

The molecular formula of this compound is C13H20ClN2O. The compound's structure allows for various interactions that can influence its pharmacological profile. The presence of the chloro atom is particularly significant, as it may enhance the compound's antibacterial activity compared to similar structures lacking this substitution.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties.

Minimum Inhibitory Concentration (MIC)

In studies assessing its antibacterial efficacy, the compound demonstrated a Minimum Inhibitory Concentration (MIC) against various strains of bacteria. For instance, it was found to be effective against Klebsiella pneumoniae, with an MIC of 512 µg/mL, indicating it is twice as potent compared to a related compound without the chloro substitution .

Time-Kill Kinetics

Time-kill studies revealed that treatment with this compound led to a significant reduction in viable bacterial cells over time. After 10 hours of exposure at the MIC concentration, there was a total reduction in colony-forming units (CFUs), confirming its bactericidal properties .

Effects on Bacterial Cell Integrity

The mechanism of action appears to involve inhibition of penicillin-binding proteins (PBPs), crucial for maintaining bacterial cell wall integrity. This inhibition results in cell lysis and the release of cytoplasmic contents, including DNA and RNA, which can be quantitatively measured through UV absorption techniques .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound suggest it may reduce inflammation markers in biological assays. This property positions it as a candidate for further exploration in drug development aimed at treating inflammatory conditions.

Toxicity and Safety Profile

Toxicity assessments indicate that the compound exhibits low toxicity levels in vitro. In genotoxicity tests on oral mucosa cells, few cellular alterations were observed compared to controls treated with hydrogen peroxide, suggesting a safe threshold for biological applications . Normal cell viability remained above 80% across various concentrations tested.

Case Studies and Research Findings

-

Antimicrobial Screening : A study synthesized several chloroacetamides, including this compound, and evaluated their antimicrobial activity against strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated significant antibacterial activity across these pathogens .

Compound Code E. coli Pseudomonas aeruginosa Staphylococcus aureus 3a 7 mm 16 mm No zone 3b 26 mm 23 mm 25 mm 3c 30 mm 35 mm 36 mm - Inflammatory Response : Additional studies indicated that the compound could modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide, and how can reaction progress be monitored?

- Methodology :

- Route 1 : React 2-methylbenzenesulfonamide with chloroacetyl chloride under reflux in a 1:2 molar ratio. Monitor completion via TLC and purify by recrystallization from ethanol .

- Route 2 : Use a weak base (e.g., K₂CO₃) in acetonitrile to facilitate nucleophilic substitution between 2-chloroacetamide and substituted aromatic aldehydes, followed by solvent evaporation and filtration .

- Progress Monitoring : TLC is standard; structural confirmation via IR (C=O, C-Cl stretches) and NMR (amide proton at δ 8–10 ppm, aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identify amide C=O (~1650 cm⁻¹) and C-Cl (~700 cm⁻¹) bonds .

- NMR : Confirm substitution patterns (e.g., ethyl and methylphenyl groups via ¹H/¹³C chemical shifts) .

- X-Ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound?

- Protocols :

- Use PPE (gloves, goggles) to avoid inhalation/contact. Work in a fume hood due to potential respiratory irritation .

- Store in sealed containers at room temperature; avoid incompatible reagents (strong acids/bases) .

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding interactions influence the stability of this compound?

- Analysis :

- XRD reveals intramolecular N–H⋯Cl and intermolecular N–H⋯O hydrogen bonds, forming zigzag chains. These interactions stabilize the lattice and affect melting points .

- Dihedral angles between aromatic rings and the SO₂–NH–CO group (e.g., 78.9° in one polymorph) impact solubility and reactivity .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Approach :

- Compare purity levels (HPLC/MS) and crystal forms (PXRD) between batches. For example, impurities in herbicidal studies may skew EC₅₀ values .

- Use standardized assays (e.g., cell viability tests with controls for chloroacetamide toxicity) to isolate bioactivity mechanisms .

Q. How can computational methods predict the environmental fate of this compound?

- Methodology :

- Employ density functional theory (DFT) to model degradation pathways (e.g., hydrolysis rates). Validate with LC-MS to detect ethanesulfonic acid (ESA) degradates .

- Assess soil adsorption using batch experiments with C-18 SPE extraction and GC-MS quantification .

Q. What role do substituent positions play in modulating intermolecular interactions during synthesis?

- Design Considerations :

- Substituents on the phenyl ring (e.g., methyl vs. nitro groups) alter electronic effects, directing regioselectivity in amide bond formation .

- Steric hindrance from ethyl groups may reduce reaction yields; optimize via temperature-controlled stepwise addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。